Bienvenue dans la boutique en ligne BenchChem!

N-{2-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide

Positional isomerism Structural confirmation Quality control

N-{2-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide (CAS 1311923-22-4) is a synthetic ortho-substituted indole-3-acetamide derivative with a molecular formula of C₁₈H₁₆N₂O₄ and a molecular weight of 324.34 g/mol. The compound features a 3-hydroxy-2-oxoindoline core linked via an acetyl bridge to an N-phenylacetamide group, where the acetamide moiety occupies the ortho (2-) position on the phenyl ring.

Molecular Formula C18H16N2O4
Molecular Weight 324.336
CAS No. 1311923-22-4
Cat. No. B2669052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide
CAS1311923-22-4
Molecular FormulaC18H16N2O4
Molecular Weight324.336
Structural Identifiers
SMILESCC(=O)NC1=CC=CC=C1C(=O)CC2(C3=CC=CC=C3NC2=O)O
InChIInChI=1S/C18H16N2O4/c1-11(21)19-14-8-4-2-6-12(14)16(22)10-18(24)13-7-3-5-9-15(13)20-17(18)23/h2-9,24H,10H2,1H3,(H,19,21)(H,20,23)
InChIKeyDQURZJDDDUSOKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification Guide for N-{2-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide (CAS 1311923-22-4)


N-{2-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide (CAS 1311923-22-4) is a synthetic ortho-substituted indole-3-acetamide derivative with a molecular formula of C₁₈H₁₆N₂O₄ and a molecular weight of 324.34 g/mol . The compound features a 3-hydroxy-2-oxoindoline core linked via an acetyl bridge to an N-phenylacetamide group, where the acetamide moiety occupies the ortho (2-) position on the phenyl ring . This positional isomerism creates distinct conformational and electronic properties compared to its meta-substituted (CAS 341020-65-3) and para-substituted structural analogs, which is critical for target engagement specificity in biological systems [1].

Positional Isomer Specificity: Why N-{2-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide Cannot Be Replaced by Meta or Para Analogs


Generic substitution of N-{2-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide with its positional isomers—specifically the meta-substituted analog (CAS 341020-65-3) or para-substituted analog—fundamentally alters the spatial orientation of the terminal acetamide pharmacophore relative to the indole-2-one scaffold [1]. In structure-activity relationship (SAR) studies of indol-3-ylacetamide derivatives, subtle changes in the attachment position of the phenylacetamide moiety produce orders-of-magnitude differences in receptor binding affinity (Kᵢ spanning 377–0.37 nM across the series)[2]. The ortho configuration introduces steric constraints and altered hydrogen-bonding geometry versus the meta and para isomers, directly impacting molecular recognition at targets such as cannabinoid CB2 receptors [2]. Consequently, activity data generated with one positional isomer cannot be extrapolated to another, making compound-specific procurement essential for reproducible experimental results.

Specific Quantitative Differentiation Evidence for N-{2-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide


Positional Isomer Identity Verification: Ortho vs. Meta Substitution Confirmation

The target compound is unequivocally identified as the ortho-substituted isomer (N-{2-[...]phenyl}acetamide, CAS 1311923-22-4) . Its meta-substituted analog (N-{3-[...]phenyl}acetamide, CAS 341020-65-3) possesses a distinct InChIKey (UXMALSVBWSOHFK-UHFFFAOYSA-N) and mass spectral fingerprint [1]. The para-substituted analog (N-{4-[...]phenyl}acetamide) represents a third positional isomer with distinct physical and biological properties. In structurally related indole-3-acetamide CB2 ligand series, the 3-phenylacetamide substitution position directly governs receptor selectivity ratios (CB2 Kᵢ vs. CB1 Kᵢ) with differences exceeding 10-fold between regioisomers [2].

Positional isomerism Structural confirmation Quality control Chemical procurement

Supplier-Specified Purity Threshold Enables Reproducible Biological Assays

The target compound is commercially available at a certified purity of ≥95% . This purity threshold is critical for reliable dose-response measurements in functional assays of the indol-3-ylacetamide class, where minor impurities (<5%) can contribute to off-target activity at cannabinoid receptors and phospholipase A2 enzymes [1][2]. For comparison, the meta-substituted isomer (CAS 341020-65-3) is also specified at ≥95% purity by the same supplier, but this nominal equivalence in purity grade does not translate to equivalent biological activity due to the fundamental differences in molecular geometry .

Purity specification Reproducibility Procurement quality control Chemical sourcing

Class-Level CB2 Cannabinoid Receptor Inverse Agonist Activity: Structural Basis for Differentiation

Indol-3-ylacetamide derivatives bearing the 3-hydroxy-2-oxoindole scaffold have been characterized as potent and selective CB2 cannabinoid receptor inverse agonists, with Kᵢ values spanning 377–0.37 nM across 50+ compounds [1]. In this chemotype, the nature and position of the substituent appended to the acetamide chain critically modulate both CB2 affinity and CB2-over-CB1 selectivity [1]. While direct Kᵢ data for the ortho-substituted target compound have not been published, structurally analogous compounds (indol-3-ylacetamide series) demonstrate that substitution at the ortho position of the N-phenyl ring introduces distinct steric constraints that can alter ligand-receptor binding kinetics compared to meta- and para-substituted congeners [1][2]. The in vivo functional activity of this chemotype was validated in the formalin test of inflammatory pain in mice, where selected compounds reversed the effect of CB2-selective agonist COR167 [1].

CB2 receptor Inverse agonist Cannabinoid pharmacology Indole-3-acetamide SAR

Structural Determinants of Anticancer Activity in Indolylacetamide Derivatives

Structure-activity relationship studies of 2-(3-indolyl)acetamides have established that the N-phenyl substitution pattern directly influences antiproliferative potency against cancer cell lines [1]. Specifically, (S)-(-)-N-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide—a compound closely related to the target molecule bearing an ethyl linker rather than an acetyl bridge—demonstrated selective inhibition of melanoma cell growth through apoptosis and autophagy induction, and showed in vivo efficacy in colon cancer xenograft models via STAT1 pathway modulation [2]. Metabolic liabilities observed in the hydroxamate subclass (rapid glucuronidation in mouse models) were attributed to the N-hydroxyl moiety, a feature absent in the acetamide class that includes the target compound [1]. The ortho-substituted phenylacetamide architecture of CAS 1311923-22-4 positions the terminal acetamide in a unique geometric relationship with the indole-2-one core, a feature hypothesized to impact target protein binding and metabolic stability relative to meta- and para-substituted variants [1].

Anticancer SAR Indole-3-acetamide Melanoma Colon cancer

Phospholipase A2 Inhibitor Scaffold Context: Indole-3-acetamide Pharmacophore Validation

The indole-3-acetamide scaffold, of which the target compound is a substituted derivative, has been validated through X-ray crystallography-guided design as a privileged pharmacophore for inhibition of human nonpancreatic secretory phospholipase A2 (hnps-PLA2) [1]. In a series of 24 indole-3-acetamide inhibitors, the addition of functional groups at the indole 3-position produced 'substantially enhanced potency and selectivity' relative to earlier lead compounds [1]. The 3-hydroxy-2-oxoindole moiety present in CAS 1311923-22-4 mimics key structural elements of the oxindole-derived hnps-PLA2 inhibitor class, and the ortho-substituted phenylacetamide extension introduces additional potential hydrogen-bonding contacts with active-site residues (His48, Asp49, Ca²⁺ cofactor) that distinguish it from meta- and para-substituted regioisomers [1].

Phospholipase A2 inhibition Indole-3-acetamide Structure-based drug design hnps-PLA2

Recommended Research Application Scenarios for N-{2-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide


Selective CB2 Cannabinoid Receptor Tool Compound Development

The compound serves as a structurally defined entry point for exploring ortho-substituted indole-3-acetamides as CB2 receptor inverse agonists. Published SAR from the indol-3-ylacetamide series demonstrates that phenyl ring substitution position is a critical determinant of CB2 affinity (Kᵢ range 377–0.37 nM) and CB2-over-CB1 selectivity [1]. The ortho-substituted target compound provides a spatial presentation of the acetamide group distinct from meta- and para-substituted analogs, enabling researchers to probe the conformational preferences of the CB2 orthosteric binding pocket [1]. In vivo validation of this chemotype in the formalin test of inflammatory pain [1] establishes translational relevance for pain and inflammation research programs.

Anticancer SAR Probe with Defined Metabolic Stability Advantages

Structure-activity relationship studies on 2-(3-indolyl)acetamides have established that the acetamide linker (as opposed to hydroxamate) avoids the glucuronidation-mediated metabolic instability that compromised in vivo efficacy of earlier hydroxamate analogs in mouse melanoma xenograft models [2]. The ortho-substituted phenylacetamide architecture of CAS 1311923-22-4 positions the compound as a potential anticancer SAR probe with a predicted metabolic stability advantage over hydroxamate-based indole derivatives [2]. The closely related (S)-(-)-N-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide demonstrated in vivo colon cancer xenograft growth inhibition via STAT1 pathway modulation [3], providing rationale for evaluating the target compound in similar oncology models.

Structure-Based hnps-PLA2 Inhibitor Design Template

The indole-3-acetamide core has been validated through X-ray crystallography of enzyme-inhibitor complexes as a privileged scaffold for human nonpancreatic secretory phospholipase A2 (hnps-PLA2) inhibition [4]. The target compound's 3-hydroxy-2-oxoindole moiety can engage the catalytic Ca²⁺ cofactor and active-site residues (His48, Asp49), while the ortho-substituted phenylacetamide extension offers distinct hydrogen-bonding geometry to adjacent binding pocket residues compared to meta- or para-substituted analogs [4]. This makes CAS 1311923-22-4 a suitable starting point for structure-guided optimization of hnps-PLA2 inhibitors for inflammatory disease applications.

Positional Isomer Reference Standard for Analytical Method Development

The unambiguous structural identity of the ortho-substituted compound (CAS 1311923-22-4), documented alongside its meta-substituted isomer (CAS 341020-65-3) with a distinct InChIKey (UXMALSVBWSOHFK-UHFFFAOYSA-N) and mass spectral fingerprint [5], enables its use as a chromatographic and spectroscopic reference standard. Analytical chemists developing HPLC, LC-MS, or NMR methods for indole-3-acetamide positional isomer resolution can employ the target compound as an authenticated ortho-isomer standard against which retention times, fragmentation patterns, and chemical shifts of the meta and para isomers can be calibrated [5].

Quote Request

Request a Quote for N-{2-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.